REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:4]([O:5][CH3:6])[CH:3]=1.[OH-].[K+].NN>C(O)CO>[CH3:6][O:5][C:4]1[CH:3]=[C:2]([CH3:1])[CH:11]=[CH:10][C:7]=1[O:8][CH3:9] |f:1.2|
|
Name
|
|
Quantity
|
91.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(OC)=C(OC)C=C1)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CUSTOM
|
Details
|
(30 min)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The hydrazone then separated as a yellow solid and mild foaming
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
, the solution was cooled
|
Type
|
ADDITION
|
Details
|
poured into 1.5 l of cold water
|
Type
|
EXTRACTION
|
Details
|
the resulting oil was extracted into ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |